N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a benzamide moiety containing a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl substituent. The 1,3,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, while the sulfonyl group enhances solubility and binding interactions.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-21-8-4-7-19(15-21)24-27-28-25(34-24)26-23(30)18-9-11-22(12-10-18)35(31,32)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQWTFCSUXNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Introduction of the methoxyphenyl group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group using appropriate reagents and conditions.
Formation of the tetrahydroisoquinoline sulfonyl group: This can be achieved by reacting tetrahydroisoquinoline with sulfonyl chloride under suitable conditions.
Coupling with benzamide: The final step involves coupling the intermediate product with benzamide to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
1,3,4-Oxadiazole Derivatives
- Target Compound: Combines 1,3,4-oxadiazole with a 3-methoxyphenyl group and tetrahydroisoquinoline sulfonyl benzamide.
- Compound 5f–5i (): Feature 1,3,4-oxadiazole cores but are substituted with benzylamino-methylbenzaldehyde groups (e.g., 4-ethylphenyl, 3,5-dimethylphenyl). These lack the sulfonyl benzamide moiety, instead incorporating aldehyde functionalities (~1680–1700 cm⁻¹ IR carbonyl stretch) .
- Compound: Shares the tetrahydroisoquinoline sulfonyl benzamide group but replaces the 3-methoxyphenyl with a 3,4,5-triethoxyphenyl substituent. The triethoxy groups enhance steric bulk and electron-donating capacity compared to the single methoxy group in the target compound .
1,2,4-Triazole Derivatives ()
Spectroscopic Properties
Key Structural and Functional Insights
- Electron Effects : The 3-methoxyphenyl group in the target compound provides moderate electron donation, whereas ’s triethoxy substituents offer stronger electron-donating and steric effects.
- Solubility: The tetrahydroisoquinoline sulfonyl group enhances aqueous solubility in both the target and compounds compared to ’s non-sulfonylated triazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
